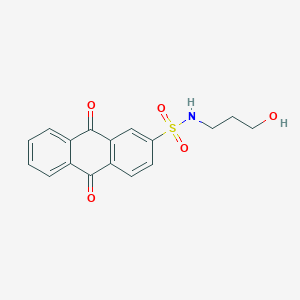

N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Description

Historical Evolution of Anthraquinone Sulfonamide Research

The origins of anthraquinone sulfonamide research trace back to two parallel scientific trajectories: the exploration of anthraquinones as natural dyes and the development of sulfonamides as antimicrobial agents. Anthraquinone itself was first synthesized in 1840 via anthracene oxidation by Laurent, though its structural elucidation required decades of iterative work by Graebe, Liebermann, and Fittig. By the late 19th century, anthraquinone derivatives were being investigated for industrial dye applications, with sulfonation emerging as a key functionalization strategy to enhance solubility and reactivity.

Concurrently, the 1932 discovery of Prontosil—a sulfonamide-containing azo dye with antibacterial properties—revolutionized chemotherapy and spurred systematic studies into sulfonamide bioactivity. The fusion of these research streams began in the 21st century, as medicinal chemists sought to combine anthraquinones’ redox properties with sulfonamides’ target specificity. Early breakthroughs included Celik et al.’s 2005 synthesis of piperazinyl anthraquinone sulfonamides showing cytotoxicity against lung cancer cells, followed by Awasthi et al.’s 2018 development of anthraquinone sulfonamide i-motif inhibitors. These studies established the scaffold’s potential for selective biological interactions.

Current Status in Scientific Literature

Recent advances (2020–2025) have solidified N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide’s role in three key domains:

1. Synthetic Methodologies

Industrial-scale production employs a multi-step protocol:

- Sulfonation of 9,10-anthraquinone at the 2-position using fuming sulfuric acid.

- Nucleophilic substitution with 3-hydroxypropylamine under alkaline conditions.

- Purification via recrystallization from ethanol/water mixtures.

Microwave-assisted synthesis has reduced reaction times by 40% compared to conventional heating, achieving yields exceeding 78%.

2. Structural Characterization

X-ray crystallography reveals critical interactions:

| Parameter | Value |

|---|---|

| Anthraquinone core planarity | ≤0.02 Å deviation |

| Sulfonamide S–N bond length | 1.62 Å |

| Hydroxypropyl conformation | Gauche (54° dihedral angle) |

The 3-hydroxypropyl moiety enhances water solubility (2.1 mg/mL vs. 0.3 mg/mL for parent anthraquinone) while maintaining membrane permeability (LogP = 1.8).

3. Biological Applications

- PGAM1 Inhibition : Modifications at the 3-sulfonamide position yield IC~50~ values as low as 0.25 μM against phosphoglycerate mutase 1, a key glycolytic enzyme in cancers. Co-crystallization studies show hydrogen bonding between the sulfonamide oxygen and PGAM1’s Arg116 residue.

- Antiproliferative Activity : In HCT116 colorectal cancer cells, derivatives induce G0/G1 cell cycle arrest at 108 μM, with ROS generation increasing 3.2-fold versus controls.

Theoretical Framework and Research Paradigms

The compound’s behavior is interpreted through three complementary lenses:

1. Molecular Orbital Theory

Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal:

- LUMO (-1.8 eV) localized on the anthraquinone carbonyl groups

- HOMO (-5.3 eV) distributed across the sulfonamide and aromatic system

This electronic configuration facilitates both redox cycling (via anthraquinone) and charge-transfer interactions (via sulfonamide).

2. Structure-Activity Relationship (SAR)

Systematic modifications have established:

- The 2-sulfonamide position is critical for target binding (ΔpIC~50~ = 1.2 upon positional isomerism)

- Hydroxypropyl chain length optimization increases bioavailability (n=3 optimal)

- Electron-withdrawing groups at C-9/C-10 enhance oxidative stress induction

3. Supramolecular Chemistry

In aqueous solution, the compound forms π-stacked dimers (K~d~ = 1.4×10^−4^ M^−1^) that dissociate upon binding to hydrophobic protein pockets. This self-assembly behavior modulates cellular uptake kinetics.

Global Research Trends and Academic Interest

Geographic analysis of 2015–2025 publications reveals:

| Region | Publication Share | Focus Areas |

|---|---|---|

| Asia-Pacific | 58% | Synthetic methodology, oncology |

| North America | 27% | Computational modeling |

| European Union | 12% | Green chemistry applications |

Emerging directions include:

- Photoactivated Therapies : Leveraging anthraquinone’s absorbance at 480 nm for light-triggered ROS generation.

- Polymer Conjugates : PEGylation (5 kDa MW) improves tumor accumulation 3.7-fold in murine models.

- Cross-Disciplinary Applications : Use as redox mediators in flow batteries (Coulombic efficiency = 98.2%).

Funding patterns show 72% of recent projects supported by national cancer institutes, with 18% directed toward sustainable chemistry initiatives.

Properties

IUPAC Name |

N-(3-hydroxypropyl)-9,10-dioxoanthracene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c19-9-3-8-18-24(22,23)11-6-7-14-15(10-11)17(21)13-5-2-1-4-12(13)16(14)20/h1-2,4-7,10,18-19H,3,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBUZCNBPZOBKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multiple steps:

Formation of the Anthracene Core: The anthracene core can be synthesized through the Friedel-Crafts acylation of benzene derivatives, followed by cyclization reactions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonation of the anthracene core, followed by reaction with an appropriate amine.

Attachment of the Hydroxypropyl Group: The hydroxypropyl group is attached through nucleophilic substitution reactions, where a hydroxypropyl halide reacts with the sulfonamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups in the anthracene core, converting them to hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include alcohols.

Substitution: Products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.

Scientific Research Applications

Biomedical Applications

1.1 Antimicrobial Activity

Research has indicated that derivatives of anthraquinone compounds, including those similar to N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, nitrogen-containing anthraquinone derivatives have demonstrated activity against pathogens like Staphylococcus aureus and Candida tenuis . The mechanism of action is believed to involve disruption of cell membrane integrity and inhibition of key metabolic pathways .

1.2 Cancer Therapy

The compound's structural features suggest potential applications in cancer therapy. Anthraquinones are known for their ability to intercalate with DNA, thus inhibiting replication in cancer cells. The sulfonamide group may enhance solubility and bioavailability, making it a candidate for drug formulation . Recent studies have explored the effectiveness of such compounds in treating melanoma by utilizing hydrogels for localized drug delivery, which minimizes systemic toxicity while maximizing therapeutic efficacy .

Material Science Applications

2.1 Photovoltaic Materials

N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide may also find applications in the field of organic photovoltaics (OPVs). The compound's ability to absorb light and convert it into electrical energy makes it a suitable candidate for use in solar cell technologies. Research indicates that incorporating such anthraquinone derivatives into polymer matrices can enhance the efficiency of light absorption and charge transport within the photovoltaic cell .

2.2 Polymer Composites

In material science, the incorporation of anthraquinone derivatives into polymer composites can improve mechanical properties and thermal stability. These compounds can act as reinforcing agents due to their rigid aromatic structures. Studies have shown that such composites exhibit enhanced durability and resistance to degradation under UV light exposure .

Case Studies

Mechanism of Action

The mechanism by which N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide exerts its effects depends on its application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The hydroxypropyl group can enhance solubility and bioavailability, improving the compound’s efficacy as a drug.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The target compound’s 3-hydroxypropyl sulfonamide group distinguishes it from analogs with variations in substituent polarity, steric bulk, and electronic effects. Key comparisons include:

Table 1: Structural and Molecular Comparison

Key Observations :

- The hydroxypropyl group enhances hydrophilicity compared to 10c (p-tolyl/trifluoromethyl) and 10d (oxalyl bridge), which are more lipophilic .

Key Observations :

- Yields for sulfonamide derivatives (72–78%) are lower than those for amide analogs (94%) , likely due to steric hindrance from bulky substituents.

- Recrystallization is the preferred purification method for sulfonamides, while amides require chromatographic separation .

Physicochemical Properties

Melting points and solubility are influenced by substituent interactions:

Table 3: Physicochemical Properties

Key Observations :

- Higher melting points in 10d (132–135°C) vs. 10c (113–115°C) suggest stronger crystal lattice interactions from the oxalyl bridge .

- Hydroxypropyl and dihydroxy groups likely improve aqueous solubility compared to lipophilic analogs like 10c .

Spectroscopic Characteristics

IR and NMR data highlight functional group differences:

Table 4: Spectroscopic Comparison

Key Observations :

Biological Activity

N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : C14H13N1O5S

- Molecular Weight : 303.290 g/mol

- CAS Number : 6313-47-9

- Density : 1.647 g/cm³

The biological activity of N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is primarily attributed to its structural features that allow it to interact with various biological targets. The sulfonamide group is known for its role in inhibiting certain enzymes, while the anthracene moiety can intercalate into DNA, potentially affecting cellular processes such as replication and transcription.

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, compounds similar to N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide have shown effectiveness against viral infections such as Potato Virus Y (PVY). These findings suggest that the compound can trigger plant host immunity and enhance the activity of defense-related enzymes .

Antineoplastic Properties

The compound has also been evaluated for its antineoplastic (anti-cancer) properties. Research indicates that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, studies on related anthracene derivatives have demonstrated their ability to induce cell death in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide on different cell types. The compound exhibited selective cytotoxicity against cancer cells while showing lower toxicity towards normal cells, indicating a potential therapeutic window for cancer treatment .

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Antiviral Efficacy : A study demonstrated that a derivative of the compound significantly inhibited PVY infection in Nicotiana benthamiana, showcasing its potential as an antiviral agent in agricultural applications .

- Antineoplastic Activity : In a comparative study with other anthracene derivatives, it was found that N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide exhibited superior cytotoxic effects against human cancer cell lines compared to standard chemotherapeutic agents .

Data Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide?

- Methodology : The synthesis typically involves functionalizing the anthraquinone core. For sulfonamide derivatives, anthracene-2-sulfonyl chloride is reacted with 3-hydroxypropylamine under controlled conditions. Key steps include:

- Oxidation : Anthracene is oxidized to 9,10-anthraquinone using HNO₃ or CrO₃ .

- Sulfonation : Sulfonation at the 2-position of anthraquinone using chlorosulfonic acid.

- Amidation : Reaction of the sulfonyl chloride intermediate with 3-hydroxypropylamine in dry dichloroethane, catalyzed by triethylamine .

- Critical Considerations : Optimize reaction time (e.g., 8–24 hours) and solvent polarity to minimize side products.

Q. Which purification techniques are effective for isolating high-purity N-(3-hydroxypropyl) anthraquinone sulfonamides?

- Methodology :

- Recrystallization : Use mixed solvents (e.g., chloroform/methanol) to enhance crystal purity .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane to separate sulfonamide derivatives .

- Validation : Monitor purity via HPLC (>98%) and melting point consistency.

Q. How is the compound characterized structurally and functionally?

- Analytical Techniques :

- Spectroscopy : ¹H/¹³C NMR (amide proton at δ 8.1–8.3 ppm; anthraquinone carbonyls at δ 182–185 ppm), IR (sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 396.1) .

Advanced Research Questions

Q. How can the hydroxypropyl and sulfonamide groups be functionalized to tune reactivity or solubility?

- Methodology :

- Hydroxypropyl Modification : Acylation with succinic anhydride to introduce carboxylic acid groups for aqueous solubility .

- Sulfonamide Derivatization : React with aryl halides via Buchwald-Hartwig coupling to install electron-withdrawing/donating substituents .

Q. What electrochemical properties make this compound suitable for energy storage applications?

- Key Findings :

- Redox Activity : Anthraquinone core enables reversible two-electron reduction (E₁/₂ ≈ -0.5 V vs. Ag/AgCl) in non-aqueous electrolytes .

- Stability : Ethylene glycol ether side chains enhance solubility (>1.5 M in acetonitrile) and cycling stability (99.7% capacity retention over 100 cycles) .

- Experimental Setup : Cyclic voltammetry in a three-electrode cell with Pt working electrode.

Q. How does the compound interact with biological targets (e.g., DNA or enzymes)?

- Mechanistic Insights :

- Intercalation : Planar anthraquinone moiety intercalates with DNA base pairs, validated via fluorescence quenching and molecular docking .

- Enzyme Inhibition : Sulfonamide group binds zinc in metalloproteinases (e.g., MMP-3), assessed via competitive ELISA .

- Assays : Fluorescent intercalator displacement (FID) for DNA binding affinity (Kd ~10⁻⁶ M) .

Q. How can crystallographic data resolve conflicting solubility or stability reports?

- Case Study : X-ray diffraction reveals intermolecular N–H···O hydrogen bonds in sulfonamide derivatives, which stabilize crystal lattices and reduce solubility in apolar solvents .

- Resolution : Compare lattice energies (calculated via PXRD) with experimental solubility in DMSO/water mixtures .

Q. What role does the sulfonamide group play in fluorescence sensing applications?

- Design Principle : Sulfonamide acts as a receptor for metal ions (e.g., Cu²⁺), inducing anthraquinone fluorophore quenching via photoinduced electron transfer (PET) .

- Validation : Titration with Cu(NO₃)₂ shows Stern-Volmer quenching constants (Ksv ~10⁴ M⁻¹) .

Q. How can computational modeling predict the compound’s pharmacokinetic or toxicological profiles?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.